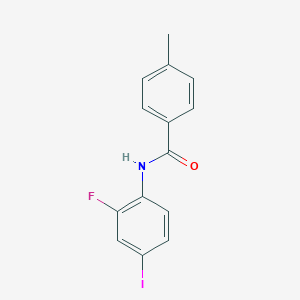![molecular formula C19H19ClFN3O2 B244050 N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide](/img/structure/B244050.png)
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide, also known as ACY-1215, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is a member of the histone deacetylase family of enzymes that play a crucial role in the epigenetic regulation of gene expression. ACY-1215 has been shown to have promising therapeutic potential in the treatment of various cancers, neurodegenerative diseases, and autoimmune disorders.
作用機序
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide exerts its pharmacological effects by selectively inhibiting HDAC6, which is involved in the regulation of various cellular processes such as cell motility, protein degradation, and immune response. By inhibiting HDAC6, N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide increases the acetylation of various cellular proteins, leading to altered gene expression and cellular functions.
Biochemical and Physiological Effects:
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide has been shown to have several biochemical and physiological effects in various preclinical models. These include increased acetylation of cellular proteins, inhibition of cancer cell growth, reduction of neuroinflammation, and improvement of cognitive function.
実験室実験の利点と制限
The advantages of using N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide in lab experiments include its selectivity for HDAC6, its ability to enhance the efficacy of other anticancer drugs, and its potential to improve disease symptoms in various preclinical models. The limitations of using N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide in lab experiments include its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for the development and use of N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide in various therapeutic applications. These include the optimization of its pharmacokinetic properties, the development of combination therapies with other anticancer drugs, and the exploration of its potential in other disease indications such as viral infections and metabolic disorders.
合成法
The synthesis of N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the preparation of 4-fluoro-3-nitrobenzoic acid, which is then converted to 4-fluoro-3-aminobenzoic acid. The 4-fluoro-3-aminobenzoic acid is then reacted with 3-chloro-4-(4-acetylpiperazin-1-yl)aniline to yield the desired product, N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide.
科学的研究の応用
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide has been extensively studied in preclinical models of cancer, neurodegenerative diseases, and autoimmune disorders. In cancer, N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide has been shown to inhibit the growth of various cancer cell lines and enhance the efficacy of other anticancer drugs. In neurodegenerative diseases, N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide has been shown to improve cognitive function and reduce neuroinflammation. In autoimmune disorders, N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide has been shown to reduce the production of pro-inflammatory cytokines and improve disease symptoms.
特性
分子式 |
C19H19ClFN3O2 |
|---|---|
分子量 |
375.8 g/mol |
IUPAC名 |
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide |
InChI |
InChI=1S/C19H19ClFN3O2/c1-13(25)23-8-10-24(11-9-23)18-7-6-16(12-17(18)20)22-19(26)14-2-4-15(21)5-3-14/h2-7,12H,8-11H2,1H3,(H,22,26) |
InChIキー |
QMCATAKHJBURTF-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)Cl |
正規SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4,5-trimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B243968.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B243969.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]butanamide](/img/structure/B243970.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide](/img/structure/B243972.png)

![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-bromo-4-methoxybenzamide](/img/structure/B243978.png)
![3-fluoro-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B243980.png)
![4-ethyl-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243981.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243982.png)

![N-{4-[(4-isopropylbenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B243986.png)
![N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B243988.png)
![N-[2-methoxy-4-(propanoylamino)phenyl]thiophene-2-carboxamide](/img/structure/B243989.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B243992.png)